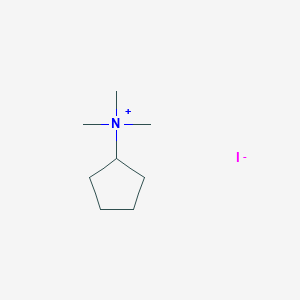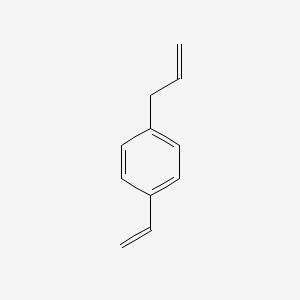
Benzene, 1-ethenyl-4-(2-propenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-ethenyl-4-(2-propenyl)- can be achieved through several methods. One common approach is the Friedel-Crafts alkylation of benzene with allyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
Friedel-Crafts Alkylation:
Another method involves the Heck reaction, where styrene is coupled with allyl bromide in the presence of a palladium catalyst and a base. The reaction conditions are as follows:
Heck Reaction:
Industrial Production Methods
Industrial production of Benzene, 1-ethenyl-4-(2-propenyl)- typically involves large-scale Friedel-Crafts alkylation due to its cost-effectiveness and scalability. The reaction is carried out in continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction control and product quality.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1-ethenyl-4-(2-propenyl)- undergoes various chemical reactions, including:
-
Oxidation
Reagents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Conditions: Acidic or basic medium
Products: Carboxylic acids or ketones, depending on the reaction conditions.
-
Reduction
Reagents: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Conditions: Elevated pressure and temperature
Products: Saturated hydrocarbons (e.g., ethylbenzene derivatives).
-
Substitution
Reagents: Halogens (e.g., Br2, Cl2), Nitrating agents (e.g., HNO3/H2SO4)
Conditions: Varies depending on the reagent
Products: Halogenated or nitrated derivatives of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressure.
Substitution: Bromine in carbon tetrachloride at room temperature for bromination.
Aplicaciones Científicas De Investigación
Benzene, 1-ethenyl-4-(2-propenyl)- has several applications in scientific research:
-
Chemistry
- Used as a monomer in the synthesis of polymers and copolymers.
- Intermediate in the synthesis of various organic compounds.
-
Biology
- Studied for its potential biological activity and interactions with biomolecules.
-
Medicine
- Investigated for its potential use in drug development and as a building block for pharmaceuticals.
-
Industry
- Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benzene, 1-ethenyl-4-(2-propenyl)- involves its interaction with various molecular targets and pathways. In chemical reactions, the compound can act as an electrophile or nucleophile, depending on the reaction conditions. The vinyl and allyl groups provide sites for electrophilic and nucleophilic attacks, respectively, facilitating various substitution and addition reactions.
Comparación Con Compuestos Similares
Benzene, 1-ethenyl-4-(2-propenyl)- can be compared with other similar compounds such as:
-
Styrene (Benzene, ethenyl-)
- Similar structure but lacks the allyl group.
- Used extensively in the production of polystyrene.
-
Allylbenzene (Benzene, 1-propenyl-)
- Similar structure but lacks the vinyl group.
- Found in essential oils and used in flavorings and fragrances.
-
4-Ethylstyrene (Benzene, 1-ethenyl-4-ethyl-)
- Similar structure but has an ethyl group instead of an allyl group.
- Used in the production of specialty polymers.
These comparisons highlight the unique combination of vinyl and allyl groups in Benzene, 1-ethenyl-4-(2-propenyl)-, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
45966-51-6 |
|---|---|
Fórmula molecular |
C11H12 |
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
1-ethenyl-4-prop-2-enylbenzene |
InChI |
InChI=1S/C11H12/c1-3-5-11-8-6-10(4-2)7-9-11/h3-4,6-9H,1-2,5H2 |
Clave InChI |
NEQQUZIHFXJYLI-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1=CC=C(C=C1)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4H-Imidazol-4-one, 1,5-dihydro-5-[(4-nitrophenyl)methylene]-2-phenyl-](/img/structure/B14664876.png)

![(3Z)-3-[(2-Methylphenyl)imino]-2-benzofuran-1(3H)-one](/img/structure/B14664882.png)
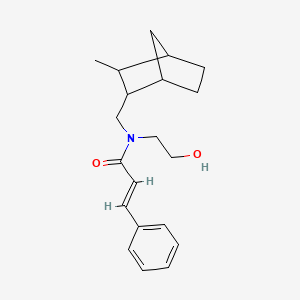
![4-Nitroso-4-azatricyclo[4.3.1.13,8]undecan-5-one](/img/structure/B14664894.png)
![1-[2-({[5-(Diethylamino)-2-{(e)-[4-(dimethylsulfamoyl)phenyl]diazenyl}phenyl]sulfonyl}amino)ethyl]pyridinium chloride](/img/structure/B14664901.png)
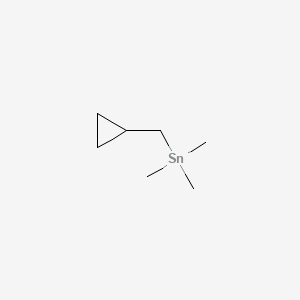
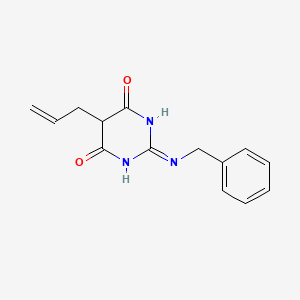

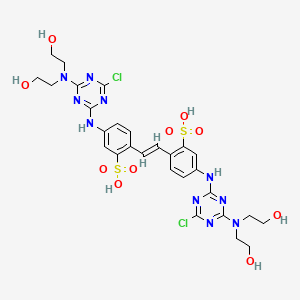
![2-[(Butylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14664921.png)
![3-(2H-Tetrazol-5-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14664923.png)

